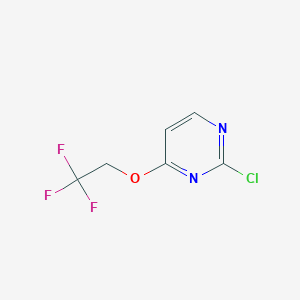

![molecular formula C10H12F3N3O3 B2413760 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid CAS No. 956323-69-6](/img/structure/B2413760.png)

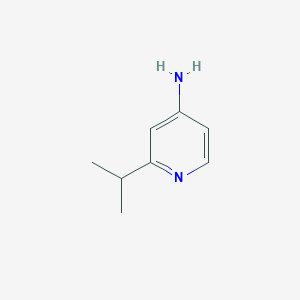

4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps including condensation, acylation, cyclization, and hydrolysis . The reaction conditions include moderate temperatures and the use of nonchlorinated organic solvents . The yield of the process was improved significantly under these conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, acylation, and cyclization . The reactions were carried out under moderate conditions and yielded significant results .Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research has explored the molecular structures of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, highlighting their hydrogen-bonded chains and sheets. These structures are significant in understanding the molecular interactions and crystallography of such compounds (Portilla et al., 2007).

Synthesis and Crystallization

Studies have detailed the synthesis of similar compounds, like ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, and their crystal structures. These findings are crucial for understanding the crystallization processes and potential applications in material science (Minga, 2005).

Antifungal and Biological Activities

Research has been conducted on derivatives of pyrazole compounds, demonstrating their potential antifungal activities and other biological properties. For example, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents highlights the relevance of such compounds in medicinal chemistry (Holla et al., 2006).

Potential in Measuring pH in Biological Media

Some studies have investigated the potential use of trifluoromethylazoles, closely related to the compound , in measuring pH in biological media. This application is particularly relevant in the field of biochemistry and medical diagnostics (Jones et al., 1996).

Future Directions

Mechanism of Action

Mode of Action

It’s worth noting that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of a molecule . The presence of a pyrazole ring, a heterocyclic aromatic organic compound, could also contribute to its interaction with biological targets .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various bioactive small molecules , suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

The compound’s trifluoromethyl group and pyrazole ring suggest potential bioactivity .

properties

IUPAC Name |

4-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O3/c1-16-5-6(8(15-16)10(11,12)13)9(19)14-4-2-3-7(17)18/h5H,2-4H2,1H3,(H,14,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVDPHBZLQWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)

![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)